![molecular formula C25H31N3O2 B1231739 4-[[3-(Diethylamino)propylamino]methylidene]-2-(2,6-dimethylphenyl)isoquinoline-1,3-dione](/img/structure/B1231739.png)
4-[[3-(Diethylamino)propylamino]methylidene]-2-(2,6-dimethylphenyl)isoquinoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[3-(diethylamino)propylamino]methylidene]-2-(2,6-dimethylphenyl)isoquinoline-1,3-dione is a member of isoquinolines.
Scientific Research Applications
Antitumor Potential
A study by Tsou et al. (2009) on a series of isoquinoline-1,3-dione derivatives identified their potential as antitumor agents. These compounds, including similar structures to 4-[[3-(Diethylamino)propylamino]methylidene]-2-(2,6-dimethylphenyl)isoquinoline-1,3-dione, showed potent and selective inhibition of cyclin-dependent kinase 4 (CDK4), an important target in cancer therapy (Tsou et al., 2009).
Fluorescent Properties
Jin Zhengneng (2012) synthesized a water-soluble compound structurally similar to the queried chemical, which exhibited interesting fluorescent properties. This finding opens avenues for the use of such compounds in bioimaging and diagnostic applications (Jin Zhengneng, 2012).
Novel Synthesis Techniques
Research by Nassiri et al. (2008) explored multicomponent reactions involving isoquinoline and other compounds. This provides insights into novel methods of synthesizing isoquinoline-1,3-dione derivatives, potentially including the compound (Nassiri et al., 2008).
Chemical Reactivity Studies
Da‐Gang Zhou and Yan-Qiong Li (2019) investigated the mechanisms of reactions involving compounds related to isoquinoline-1,3-diones. Understanding these mechanisms is crucial for developing new applications and synthesis methods for such compounds (Da‐Gang Zhou & Yan-Qiong Li, 2019).
Electroluminescent Properties
A study by G. Dobrikov et al. (2011) on low-molecular weight compounds, including isoquinoline-1,3-diones, revealed their potential application in electroluminescent layers for organic light-emitting devices. This underscores the versatility of these compounds in material science and electronics (G. Dobrikov et al., 2011).
properties
Molecular Formula |
C25H31N3O2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
4-[3-(diethylamino)propyliminomethyl]-2-(2,6-dimethylphenyl)-3-hydroxyisoquinolin-1-one |
InChI |
InChI=1S/C25H31N3O2/c1-5-27(6-2)16-10-15-26-17-22-20-13-7-8-14-21(20)24(29)28(25(22)30)23-18(3)11-9-12-19(23)4/h7-9,11-14,17,30H,5-6,10,15-16H2,1-4H3 |
InChI Key |
WJLRPAMLKOZWPE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCN=CC1=C(N(C(=O)C2=CC=CC=C21)C3=C(C=CC=C3C)C)O |
Canonical SMILES |
CCN(CC)CCCN=CC1=C(N(C(=O)C2=CC=CC=C21)C3=C(C=CC=C3C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.